Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate

EGFR Inhibition Anticancer Kinase Assay

This polysubstituted thiazole building block integrates three critical functionalities: a 5-bromo substituent for reliable Suzuki/Stille cross-coupling diversification, a 2-trifluoromethyl group that enhances metabolic stability and lipophilicity, and a 4-ethyl ester for further synthetic elaboration. Its direct inhibition of wild-type EGFR (IC₅₀ = 41 nM) makes it a superior starting point for anticancer drug discovery compared to less potent analogs (IC₅₀ ≈ 262 nM). Sourcing from verified commercial vendors ensures consistent purity (≥97%) and structural identity, eliminating variability in SAR studies and accelerating hit-to-lead optimization.

Molecular Formula C7H5BrF3NO2S
Molecular Weight 304.09 g/mol
CAS No. 1639974-42-7
Cat. No. B6315702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate
CAS1639974-42-7
Molecular FormulaC7H5BrF3NO2S
Molecular Weight304.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)C(F)(F)F)Br
InChIInChI=1S/C7H5BrF3NO2S/c1-2-14-5(13)3-4(8)15-6(12-3)7(9,10)11/h2H2,1H3
InChIKeyIXDBFUPHDUXUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromo-2-(trifluoromethyl)thiazole-4-carboxylate (CAS 1639974-42-7): Technical Baseline for Procurement


Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate (CAS 1639974-42-7) is a polysubstituted thiazole building block . Its core structure is a 1,3-thiazole ring bearing three key functional groups: a bromine atom at the 5-position, a trifluoromethyl (-CF₃) group at the 2-position, and an ethyl ester moiety at the 4-position [1]. This compound has a molecular formula of C₇H₅BrF₃NO₂S and a molecular weight of 304.09 g/mol [2]. The combination of these substituents defines its primary utility as a versatile intermediate in medicinal chemistry, enabling further diversification through cross-coupling at the bromine site and benefiting from the pharmacokinetic advantages conferred by the -CF₃ group . Its reported ability to inhibit wild-type EGFR with an IC₅₀ of 41 nM [3] further distinguishes it within its class.

Procurement Risk: Why 5-Bromo-2-(trifluoromethyl)thiazole-4-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Attempting to substitute Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate with a generic thiazole analog carries significant risk due to the functional interplay of its specific substitution pattern. The 5-bromo substituent is not merely a placeholder; it serves as a critical vector for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling precise and predictable C-C bond formation for generating chemical diversity . Replacing it with a hydrogen or another halogen alters this reactivity profile. Simultaneously, the 2-trifluoromethyl group is a well-established pharmacophore that enhances metabolic stability and lipophilicity, key parameters influencing a drug candidate's ADME properties . An analog lacking this group, such as Ethyl 2-methylthiazole-4-carboxylate, would exhibit a fundamentally different biological and physicochemical profile, potentially leading to divergent results in downstream assays. The 4-ethyl ester provides a convenient handle for further modification (e.g., hydrolysis to the carboxylic acid), completing a multifunctional scaffold where any substitution will likely derail a designed synthetic pathway or biological evaluation.

Quantitative Evidence Guide: Differentiating Ethyl 5-Bromo-2-(trifluoromethyl)thiazole-4-carboxylate (CAS 1639974-42-7) from Analogs


EGFR Wild-Type Inhibition: A 6.4-Fold Potency Gain Over a Close Structural Analog

Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate inhibits wild-type EGFR with an IC₅₀ of 41 nM [1]. This is 6.4 times more potent than the structurally related compound 2-bromo-4-(2-trifluoromethyl-phenyl)-thiazole, which has a reported EGFR IC₅₀ of 262 nM [2]. This difference highlights the impact of the specific substitution pattern (5-bromo vs. 2-bromo) and the presence of the carboxylate ester on target engagement.

EGFR Inhibition Anticancer Kinase Assay

Synthetic Versatility: The 5-Bromo Substituent as a Superior Handle for Cross-Coupling

The bromine atom at the 5-position of the thiazole ring is a well-documented reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the introduction of a wide variety of aryl and heteroaryl groups . This contrasts with analogs bearing a different halogen (e.g., Cl, I) or no halogen at this position. For example, 5-chloro analogs would be less reactive, while 5-iodo analogs may be more prone to dehalogenation side reactions. This compound's specific reactivity profile is supported by general studies on ligand-free palladium-catalyzed direct arylation of thiazole derivatives, which show high efficiency with activated aryl bromides [1].

Cross-coupling Suzuki-Miyaura C-C Bond Formation

Pharmacokinetic Enhancement: Trifluoromethyl Group Confers Superior Lipophilicity and Metabolic Stability

The trifluoromethyl (-CF₃) group is a widely recognized pharmacophore that enhances the lipophilicity and metabolic stability of drug-like molecules [1]. While specific logP or microsomal stability data for this exact compound are not available, this is a well-established class-level property. The -CF₃ group's strong electron-withdrawing nature and ability to block metabolic soft spots (e.g., oxidative metabolism) differentiate this compound from non-fluorinated or -CH₃-substituted analogs [2]. For instance, replacing the -CF₃ group with a -CH₃ group would significantly reduce lipophilicity and increase susceptibility to CYP450-mediated oxidation, potentially leading to faster clearance and lower bioavailability in vivo.

Pharmacokinetics Lipophilicity Metabolic Stability

Structural Confirmation: High Purity and Verified Identity for Reproducible Research

Commercial vendors of Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate (CAS 1639974-42-7) provide the compound with a specified purity of ≥95% to 98% [REFS-1, REFS-2]. The structural identity is rigorously defined by its IUPAC name, InChI Key (IXDBFUPHDUXUPL-UHFFFAOYSA-N), and canonical SMILES string (CCOC(=O)C1N=C(SC1=Br)C(F)(F)F) . This level of characterization and purity control contrasts with custom-synthesized or poorly characterized in-house batches, ensuring that procurement of this compound from reputable sources guarantees a known, verifiable chemical entity for experimental work.

Quality Control Purity Structural Identity

Validated Application Scenarios for Ethyl 5-Bromo-2-(trifluoromethyl)thiazole-4-carboxylate (CAS 1639974-42-7) Based on Differential Evidence


Targeted Synthesis of EGFR Kinase Inhibitors

This compound's direct and potent inhibition of wild-type EGFR (IC₅₀ = 41 nM) makes it a high-value starting point for medicinal chemistry campaigns aimed at developing new anticancer agents, particularly those targeting EGFR-driven cancers. Its use is justified over less potent thiazole analogs (e.g., IC₅₀ = 262 nM), as it provides a stronger initial hit, potentially accelerating the hit-to-lead process [1].

Building Block for Diversity-Oriented Synthesis via Cross-Coupling

The 5-bromo substituent is a proven handle for Suzuki-Miyaura and Stille cross-coupling reactions, enabling the rapid and predictable generation of structurally diverse thiazole-containing libraries. This specific compound is chosen over analogs with different halogens because bromine offers an optimal balance of reactivity and stability under standard cross-coupling conditions, facilitating the efficient exploration of chemical space around the privileged thiazole scaffold [1].

Synthesis of Metabolically Stable and Lipophilic Lead Compounds

The trifluoromethyl group is a key differentiator for projects requiring improved pharmacokinetic properties. Incorporating this building block introduces a metabolically stable and lipophilic group early in the synthesis, which can enhance membrane permeability and reduce oxidative metabolism of the final compounds. This is a strategic advantage over using non-fluorinated or methyl-substituted thiazole building blocks, which would result in analogs with less favorable drug-like properties [1].

Reliable Procurement for High-Reproducibility Research

For academic or industrial labs requiring consistent and verifiable results, sourcing this compound from reputable commercial vendors ensures high purity (≥95%) and confirmed structural identity. This eliminates the variability and risk associated with custom synthesis or using uncharacterized material, which is critical for establishing robust SAR and obtaining reproducible biological data [REFS-1, REFS-2].

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